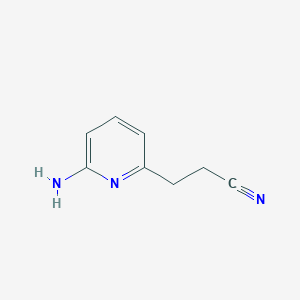
3-(6-Aminopyridin-2-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Aminopyridin-2-yl)propanenitrile, also known as APN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APN is a nitrile-based compound that contains an aminopyridine group, which makes it a useful building block for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-(6-Aminopyridin-2-yl)propanenitrile is not well understood. However, it is believed that 3-(6-Aminopyridin-2-yl)propanenitrile acts as a nucleophile and reacts with electrophiles to form new compounds. 3-(6-Aminopyridin-2-yl)propanenitrile has also been found to be a useful ligand in metal-catalyzed reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3-(6-Aminopyridin-2-yl)propanenitrile. However, it has been found to be non-toxic and non-carcinogenic in animal studies. 3-(6-Aminopyridin-2-yl)propanenitrile has also been found to have low acute toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(6-Aminopyridin-2-yl)propanenitrile has several advantages as a building block for the synthesis of other compounds. It is readily available and relatively inexpensive. It is also easy to handle and store. However, 3-(6-Aminopyridin-2-yl)propanenitrile has some limitations in lab experiments. It is highly reactive and can react with moisture in the air. It is also sensitive to heat and light.
Direcciones Futuras
There are several future directions for the study of 3-(6-Aminopyridin-2-yl)propanenitrile. One direction is the synthesis of new compounds using 3-(6-Aminopyridin-2-yl)propanenitrile as a building block. Another direction is the study of the mechanism of action of 3-(6-Aminopyridin-2-yl)propanenitrile. Additionally, the potential applications of 3-(6-Aminopyridin-2-yl)propanenitrile in the field of organic electronics and materials science should be explored further.
Métodos De Síntesis
The synthesis of 3-(6-Aminopyridin-2-yl)propanenitrile can be carried out using various methods. One of the most commonly used methods involves the reaction of 2-cyanopyridine with ammonia in the presence of a catalyst. Another method involves the reaction of 2-aminopyridine with acrylonitrile in the presence of a catalyst.
Aplicaciones Científicas De Investigación
3-(6-Aminopyridin-2-yl)propanenitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to be useful in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 3-(6-Aminopyridin-2-yl)propanenitrile has also been studied for its potential applications in the field of organic electronics.
Propiedades
Número CAS |
153140-17-1 |
|---|---|
Nombre del producto |
3-(6-Aminopyridin-2-yl)propanenitrile |
Fórmula molecular |
C8H9N3 |
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
3-(6-aminopyridin-2-yl)propanenitrile |
InChI |
InChI=1S/C8H9N3/c9-6-2-4-7-3-1-5-8(10)11-7/h1,3,5H,2,4H2,(H2,10,11) |
Clave InChI |
XZCDNYLQUPGUGD-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)N)CCC#N |
SMILES canónico |
C1=CC(=NC(=C1)N)CCC#N |
Sinónimos |
2-Pyridinepropanenitrile,6-amino-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)
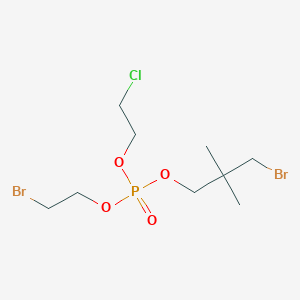


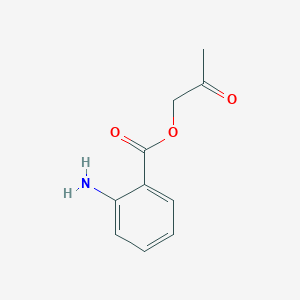
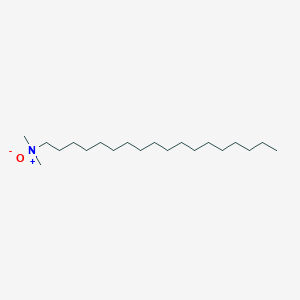
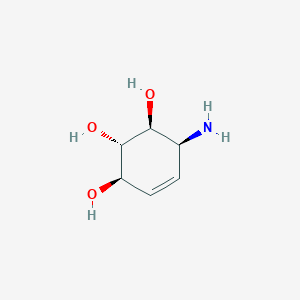

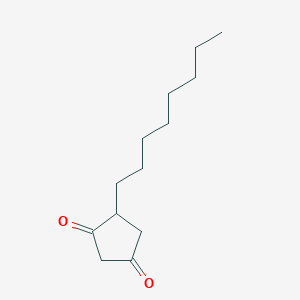
![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
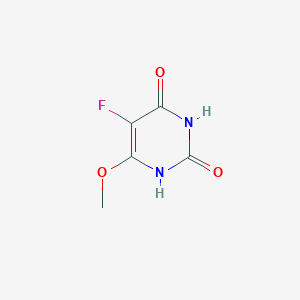
![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)
![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)